molecular formula C21H25FN2O3S B2934479 N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-37-8

N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2934479
CAS No.: 941910-37-8
M. Wt: 404.5
InChI Key: OOQCJVOLBCYQAM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-16-5-11-20(12-6-16)28(26,27)24-13-3-2-4-19(24)14-21(25)23-15-17-7-9-18(22)10-8-17/h5-12,19H,2-4,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQCJVOLBCYQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group and a tosylpiperidine moiety, which are crucial for its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula: C16_{16}H20_{20}F1_{1}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 345.41 g/mol
  • IUPAC Name: this compound

The compound features functional groups such as an amide, a tosyl group, and a fluorobenzene ring, which contribute to its stability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorobenzyl group enhances lipophilicity, allowing better penetration through lipid membranes, while the tosylpiperidine moiety may facilitate hydrogen bonding and ionic interactions with target biomolecules. Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly in the central nervous system .

Biological Activity

The compound has been studied for several potential pharmacological effects:

  • Receptor Binding: Preliminary studies indicate that this compound may act as a ligand for sigma receptors, which are implicated in various neurological conditions .
  • Analgesic Effects: Due to its structural similarities with known analgesics, it is hypothesized that this compound may exhibit pain-relieving properties through modulation of pain pathways.
  • Anti-inflammatory Properties: The compound's interactions with inflammatory pathways are under investigation, suggesting potential applications in treating inflammatory diseases .

Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyFindings
Matsuno et al. (2023) Identified sigma receptor binding potential; implications for neurological applications.
BenchChem Research (2024)Discussed synthesis methods and potential therapeutic uses; highlighted its role in drug discovery.
EvitaChem Studies (2024) Explored anti-inflammatory effects; suggested further research into its pharmacological profile.

Case Study 1: Sigma Receptor Ligands

Research by Matsuno et al. demonstrated that ligands targeting sigma receptors could be beneficial in neurology and oncology. The study indicated that compounds like this compound might be useful in developing diagnostic tools or therapeutic agents for neurological disorders.

Case Study 2: Pain Management

In a comparative analysis of various piperidine derivatives, this compound showed promising results in preclinical models for pain relief, suggesting its potential as an analgesic agent.

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